molecular formula C10H9ClF3N3 B3103114 2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride CAS No. 1431964-31-6

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B3103114
CAS No.: 1431964-31-6
M. Wt: 263.65 g/mol
InChI Key: QQENEBTWVAZSKV-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine derivative featuring a pyrazole ring at the 2-position and a trifluoromethyl group at the 5-position of the aniline core. The hydrochloride salt enhances its solubility and stability for pharmaceutical and agrochemical applications. Key data for the free base include:

  • CAS Number: 883881-78-5
  • Molecular Formula: C₁₀H₈F₃N₃
  • Molecular Weight: 227.19 g/mol .

Properties

IUPAC Name

2-pyrazol-1-yl-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-2-3-9(8(14)6-7)16-5-1-4-15-16;/h1-6H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQENEBTWVAZSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431964-31-6
Record name Benzenamine, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431964-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of aromatic amines using reagents such as Umemoto’s reagents . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used in biochemical assays and as a probe to study biological processes.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, while the pyrazole ring can participate in various biochemical interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogous molecules, emphasizing substituents, heterocyclic rings, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Ring Notable Properties/Applications References
2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline 883881-78-5 C₁₀H₈F₃N₃ 227.19 Trifluoromethyl, pyrazole Pyrazole Intermediate; unspecified storage
2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride 1197229-44-9 C₁₁H₁₁ClF₃N₃ 277.67 Trifluoromethyl, 4-methylpyrazole, HCl Pyrazole High-purity API intermediate (≥97%)
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride 1909305-28-7 C₈H₉Cl₂FN₄ 251.09 Fluoro, triazole, 2HCl Triazole Pharmaceutical/agrochemical intermediate (≥95% purity)
5-Chloro-2-(1H-pyrazol-5-yl)aniline 15463-66-8 C₉H₈ClN₃ 193.63 Chloro, pyrazole Pyrazole Safety data available (GHS-compliant)
4-(Trifluoromethyl)-2-(5-(trifluoromethyl)pyridin-3-yl)aniline N/A C₁₃H₁₀F₆N₂ 308.23 Trifluoromethyl, pyridine Pyridine Patent application (synthesis intermediate)
5-Chloro-2-(1H-tetrazol-5-yl)aniline 54013-18-2 C₇H₆ClN₅ 195.60 Chloro, tetrazole Tetrazole High acidity; medicinal chemistry potential
Key Observations:

Heterocyclic Ring Variations :

  • Pyrazole (target compound) offers moderate hydrogen-bonding capability and metabolic stability.
  • Triazole () enhances aromatic stacking interactions due to its planar structure, while tetrazole () introduces higher acidity (pKa ~4.5–5.0), useful in prodrug design .
  • Pyridine () provides a basic nitrogen atom, influencing solubility and metal coordination .

Substituent Effects :

  • Trifluoromethyl (CF₃) : Enhances lipophilicity and electron-withdrawing effects, improving metabolic resistance compared to chloro or fluoro substituents .
  • Hydrochloride Salts : Improve aqueous solubility (e.g., ’s compound has a molecular weight of 277.67 g/mol, facilitating formulation) .

Molecular Weight and Purity :

  • The target compound’s free base (227.19 g/mol) is lighter than its methyl-substituted hydrochloride derivative (277.67 g/mol), reflecting the impact of salt formation and alkylation on physicochemical properties .
  • High-purity grades (≥95–97%) are critical for regulatory compliance in pharmaceutical intermediates .

Limitations and Missing Data

  • The target compound’s hydrochloride form lacks detailed storage conditions and toxicity data, unlike the triazole derivative (), which specifies cool, dry storage .
  • ’s methyl-substituted analog provides a benchmark for salt formation but introduces structural variability that complicates direct comparisons .

Biological Activity

Overview

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride is a chemical compound characterized by a pyrazole ring and a trifluoromethyl group attached to an aniline moiety. Its unique structure makes it a valuable candidate for various biological applications, particularly in medicinal chemistry and biochemical research.

  • IUPAC Name: 2-pyrazol-1-yl-5-(trifluoromethyl)aniline; hydrochloride
  • Molecular Formula: C10H8F3N3·HCl
  • Molecular Weight: 227.19 g/mol
  • CAS Number: 883881-78-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity to specific receptors and enzymes, while the pyrazole ring facilitates multiple biochemical interactions. These interactions can modulate enzyme activity, receptor signaling, and other critical biological pathways.

Antiparasitic Activity

Research has demonstrated that compounds similar to 2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline exhibit significant antiparasitic properties. For instance, studies on structurally related compounds have shown promising efficacy against Plasmodium species, responsible for malaria. In particular, modifications to the pyrazole structure have been linked to enhanced activity against P. berghei in mouse models, indicating potential for further development as antimalarial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in various metabolic pathways. For example, its analogs have been tested as inhibitors of serine proteases and other critical enzymes, showing varying degrees of potency depending on the structural modifications made to the pyrazole or aniline moieties .

Case Studies

Case Study 1: Antiparasitic Efficacy
In a study evaluating the efficacy of related pyrazole compounds, one derivative demonstrated an EC50 of 0.010 μM against P. falciparum, highlighting the importance of trifluoromethyl substitutions in enhancing biological activity. The study emphasized the balance between lipophilicity and metabolic stability as crucial factors influencing efficacy .

Case Study 2: Enzyme Activity Modulation
Another research article focused on the inhibition of SPPL2a (a type of serine protease) by pyrazole derivatives, including those structurally similar to this compound. The compound exhibited significant inhibition with an IC50 value of 0.37 μM, suggesting its potential as a therapeutic agent targeting specific proteolytic pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/EC50 Values
4-(1H-Pyrazol-1-yl)-2-(trifluoromethyl)anilineStructureAntiparasiticEC50: 0.010 μM
2-(4-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)anilineStructureEnzyme inhibitionIC50: 0.37 μM

Q & A

Q. How can the synthesis of 2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride be optimized for reproducibility?

Methodological Answer:

  • Key Steps :
    • Nucleophilic Substitution : React 5-(trifluoromethyl)-2-nitroaniline with 1H-pyrazole derivatives under anhydrous conditions (e.g., dry dioxane) using pyridine as a base to facilitate nitro group displacement .
    • Reduction : Reduce the nitro intermediate (e.g., using catalytic hydrogenation or SnCl₂/HCl) to yield the primary aniline.
    • Hydrochloride Formation : Treat the free base with HCl gas in ethanol to precipitate the hydrochloride salt.
  • Critical Parameters :
    • Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) to confirm nitro group displacement.
    • Use inert atmosphere (Ar/N₂) to prevent oxidation of intermediates .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/19F NMR : Confirm regioselectivity of pyrazole substitution and trifluoromethyl group integrity. For example, the pyrazole proton signals should appear as doublets (δ 6.5–7.5 ppm), while CF₃ groups show a characteristic triplet in ¹⁹F NMR .
  • Mass Spectrometry : High-resolution ESI-MS (exact mass ~299.27 g/mol) ensures molecular formula validation .
  • Elemental Analysis : Verify chloride content in the hydrochloride salt (theoretical Cl⁻ ~12.2%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards : Skin/eye corrosion (Category 2), as noted in analogous aniline derivatives .
  • Mitigation :
    • Use nitrile gloves, chemical goggles, and fume hoods during synthesis.
    • Store under argon at –20°C to prevent degradation and HCl release .

Advanced Research Questions

Q. How can data contradictions in NMR spectra (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

  • Potential Causes :
    • Tautomerism : Pyrazole substituents may exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria .
    • Impurities : Trace solvents (e.g., dioxane) or unreacted intermediates may co-elute. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 20:1) .
  • Validation : Compare experimental data with DFT-calculated chemical shifts for tautomeric forms .

Q. What crystallographic challenges arise due to the trifluoromethyl group?

Methodological Answer:

  • Crystal Packing : The CF₃ group’s hydrophobicity and steric bulk often lead to disordered structures. Use SHELXL for refinement, applying restraints to CF₃ torsion angles .
  • Data Collection : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions : The hydrochloride salt is stable in pH 1–3 but hydrolyzes above pH 5, releasing free aniline. Monitor via pH-controlled UV-Vis (λmax ~280 nm for aniline) .
  • Basic Conditions : Deprotonation at pH >8 induces decomposition. Use buffered solutions (e.g., ammonium acetate, pH 6.5) for kinetic studies .

Q. Can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Modeling :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aniline ring.
    • Simulate Pd-catalyzed coupling (e.g., Buchwald-Hartwig) using B3LYP/6-31G(d) basis sets to optimize ligand selection (e.g., XPhos vs. SPhos) .
  • Experimental Validation : Compare predicted activation energies with experimental yields (e.g., <15% yield suggests poor orbital overlap) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride
Reactant of Route 2
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2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride

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